molecular formula C4H6BrNS2 B14323185 5-Bromo-1,3-thiazinane-2-thione CAS No. 111728-62-2

5-Bromo-1,3-thiazinane-2-thione

Cat. No.: B14323185
CAS No.: 111728-62-2
M. Wt: 212.1 g/mol
InChI Key: MKLATUSEBTUIIK-UHFFFAOYSA-N
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Description

5-Bromo-1,3-thiazinane-2-thione: is a heterocyclic compound containing nitrogen, sulfur, and bromine atoms It belongs to the class of thiazinanes, which are six-membered rings with one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-thiazinane-2-thione typically involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide. The reaction is carried out in ethanol at room temperature, followed by the addition of bromine to introduce the bromine atom at the 5-position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-1,3-thiazinane-2-thione can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiazinane derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-1,3-thiazinane-2-thione is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as a precursor for the preparation of various functionalized thiazinanes .

Biology and Medicine: Thiazinane derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-thiazinane-2-thione is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

    1,3-Thiazinane-2-thione: Lacks the bromine atom at the 5-position.

    5-Chloro-1,3-thiazinane-2-thione: Similar structure but with a chlorine atom instead of bromine.

    1,3-Thiazine: An unsaturated analog of thiazinane with different chemical properties.

Uniqueness: 5-Bromo-1,3-thiazinane-2-thione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block in organic synthesis .

Properties

CAS No.

111728-62-2

Molecular Formula

C4H6BrNS2

Molecular Weight

212.1 g/mol

IUPAC Name

5-bromo-1,3-thiazinane-2-thione

InChI

InChI=1S/C4H6BrNS2/c5-3-1-6-4(7)8-2-3/h3H,1-2H2,(H,6,7)

InChI Key

MKLATUSEBTUIIK-UHFFFAOYSA-N

Canonical SMILES

C1C(CSC(=S)N1)Br

Origin of Product

United States

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